molecular formula C22H20BrN7O2 B2878834 (3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920412-78-8

(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2878834
CAS No.: 920412-78-8
M. Wt: 494.353
InChI Key: DAFJBBDGFYFYSS-UHFFFAOYSA-N
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Description

(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20BrN7O2 and its molecular weight is 494.353. The purity is usually 95%.
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Biological Activity

The compound (3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a derivative of triazolo-pyrimidine and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

  • Triazole Ring : Known for its pharmacological properties including anticancer and antimicrobial activities.
  • Piperazine Moiety : Often associated with central nervous system effects and various therapeutic applications.
  • Bromophenyl and Methoxyphenyl Groups : These substituents can enhance lipophilicity and biological activity.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines. A study reported that triazole derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

CompoundCancer Cell LineIC50 Value (μM)
Triazole Derivative 1MCF-76.2
Triazole Derivative 2HCT-11627.3

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Piperazine derivatives have been noted for their antibacterial activity against various pathogens. A related study highlighted that certain piperazine compounds exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .

Antioxidant Activity

Antioxidant properties are crucial in preventing oxidative stress-related diseases. Compounds similar to the one have been evaluated for their ability to scavenge free radicals. A recent study indicated that derivatives with methoxy substituents showed promising antioxidant activities .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : Many triazole derivatives act by inhibiting enzymes crucial for cancer cell proliferation.
  • Interference with DNA Synthesis : Some compounds disrupt DNA replication in rapidly dividing cells, a common mechanism in anticancer agents.
  • Antioxidant Mechanisms : The presence of methoxy groups may enhance the compound's ability to donate electrons, thus neutralizing free radicals.

Case Studies

  • Triazole Derivatives Against Cancer : A series of synthesized triazole derivatives were tested against MCF-7 cells, showing varying degrees of cytotoxicity, with some exhibiting IC50 values as low as 6.2 μM, indicating strong potential for further development as anticancer agents .
  • Piperazine Derivatives in Antimicrobial Testing : A study evaluated several piperazine derivatives against common bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard treatments .

Properties

IUPAC Name

(3-bromophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O2/c1-32-18-7-5-17(6-8-18)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)15-3-2-4-16(23)13-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFJBBDGFYFYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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